molecular formula C20H24N2O3S B6570221 3,4-dimethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide CAS No. 946290-58-0

3,4-dimethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide

Cat. No. B6570221
CAS RN: 946290-58-0
M. Wt: 372.5 g/mol
InChI Key: VMTZDDSSGJCXDX-UHFFFAOYSA-N
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Description

The compound “3,4-dimethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide” is a complex organic molecule. It contains a benzene ring which is a common structure in organic chemistry and is part of many important molecules . It also contains a sulfonamide group, which is a functional group that is found in many pharmaceuticals .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the benzene ring, the introduction of the methyl groups, and the attachment of the sulfonamide group. The exact synthesis would depend on the specific reactions used and the order in which they are carried out .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzene ring, for example, is a planar, cyclic structure with alternating single and double bonds .


Chemical Reactions Analysis

The types of chemical reactions this compound could undergo would depend on its functional groups. For example, the benzene ring could undergo electrophilic aromatic substitution, while the sulfonamide group could participate in a variety of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzene ring could affect its solubility and reactivity .

properties

IUPAC Name

3,4-dimethyl-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-4-20(23)22-11-5-6-16-8-9-17(13-19(16)22)21-26(24,25)18-10-7-14(2)15(3)12-18/h7-10,12-13,21H,4-6,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMTZDDSSGJCXDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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